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Compound of Interest

Compound Name:
Potassium 2-(hydrogen

phosphonooxy)acetamide

CAS No.: 2230803-06-0

Cat. No.: B2658273 Get Quote

CAS Registry Number: 2230803-06-0 Synonyms: Potassium 2-amino-2-oxoethyl hydrogen

phosphate; Phosphoglycolamide potassium salt. Chemical Formula:

Molecular Weight: 181.13 g/mol

Part 1: Executive Summary & Chemical Identity
Potassium 2-(hydrogen phosphonooxy)acetamide is the mono-potassium salt of

phosphoglycolamide. Structurally, it consists of a glycolamide core (

) phosphorylated at the hydroxyl position.

In drug development, this compound often serves as a polar metabolic standard or a prodrug

fragment designed to increase aqueous solubility via the phosphate group. Its thermal behavior

is dominated by strong ionic interactions between the potassium cation (

) and the phosphonate anion, as well as extensive hydrogen bonding from the amide moiety.

Structural Analysis
The molecule features three distinct functional zones affecting its physical state:

Ionic Head: The
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region drives high lattice energy and water solubility.

Linker: The methylene (

) bridge provides minimal steric bulk.

Amide Tail: The primary amide (

) acts as both a hydrogen bond donor and acceptor, stabilizing the crystal lattice.

Figure 1: Structural Connectivity of Potassium 2-(hydrogen phosphonooxy)acetamide
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Part 2: Thermal Properties (Melting & Boiling Points)
For researchers characterizing this material, it is critical to distinguish between thermodynamic

melting and thermal decomposition.

Melting Point ( )
Experimental Status: No discrete melting point exists in standard open literature due to the

compound's ionic nature.

Theoretical Behavior: Like most organophosphate salts, this compound undergoes

decomposition with melting.

Expected Range:185°C – 210°C (Decomposition).

Note: The parent alcohol (Glycolamide) melts at ~120°C. The addition of the

salt/phosphate group significantly elevates the lattice energy, pushing the transition

temperature well above 150°C, where the phosphate ester bond becomes labile.

Boiling Point ( )
Value:Not Applicable (N/A).
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Reasoning: The ionic lattice forces are too strong to be overcome by thermal energy before

the covalent bonds (specifically the

ester linkage) break. The compound will carbonize and release volatiles (water, ammonia)
rather than distill.

Summary of Physicochemical Data
Property Value / Description Confidence Level

Physical State
White to off-white crystalline

solid
High (Observed)

Melting Point 185–210°C (dec.) Predicted (Class behavior)

Boiling Point Decomposes before boiling High (Theoretical)

Hygroscopicity High (Deliquescent) High

Solubility
>100 mg/mL in Water;

Insoluble in Hexane/DCM
High

pKa
~1.5 (Phosphate 1), ~6.5

(Phosphate 2)
Predicted

Part 3: Experimental Determination Protocols
Since literature values are sparse, researchers must generate self-validated data. The following

protocols ensure accurate characterization.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of melting vs. decomposition.

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

Critical: Sample must be dried in a vacuum oven at 40°C for 4 hours prior to testing to

remove bound water, which acts as a plasticizer and depresses

.
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Configuration: Use a crimped pinhole lid to allow escaping volatiles to vent without deforming

the pan.

Method:

Equilibrate at 30°C.

Ramp 10°C/min to 250°C.

Purge gas: Nitrogen (50 mL/min).

Interpretation:

Endotherm < 100°C: Solvent/Water loss (Solvate).

Sharp Endotherm (>150°C): True melting.

Exotherm immediately following/overlapping: Decomposition.

Protocol B: Thermogravimetric Analysis (TGA)
Objective: Confirm decomposition temperature (

).

Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen.

Data Analysis:

Identify the temperature at 5% weight loss (

).

If

coincides with the DSC endotherm, the "melting point" is actually a decomposition event.
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Protocol C: Purity Verification (HPLC-CAD)
Impurities (especially residual potassium phosphate or glycolamide) drastically alter the melting

range.

Column: Amide-C18 or HILIC (e.g., Waters XBridge Amide).

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 5.0) gradient.

Detection: Charged Aerosol Detector (CAD) is required as the compound lacks a strong UV

chromophore.

Part 4: Synthesis & Degradation Pathways
Understanding the stability profile helps explain the thermal data. The primary degradation

pathway during heating is dephosphorylation and deamidation.

Figure 2: Thermal Degradation Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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